molecular formula C9H21N B1359938 n-Methyloctan-1-amine CAS No. 2439-54-5

n-Methyloctan-1-amine

Cat. No.: B1359938
CAS No.: 2439-54-5
M. Wt: 143.27 g/mol
InChI Key: SEGJNMCIMOLEDM-UHFFFAOYSA-N
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Description

n-Methyloctan-1-amine is an organic compound belonging to the class of aliphatic amines. It is characterized by a long carbon chain with a methyl group attached to the nitrogen atom. This compound is typically a clear, colorless to yellow liquid with a distinctive amine odor. It is known for its lipophilic properties and surface activity, making it useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Methyloctan-1-amine can be synthesized through several methods. One common approach involves the reaction of octanol with methylamine. This reaction typically requires heating and subsequent distillation to isolate the desired product. The general reaction can be represented as follows:

C8H17OH+CH3NH2C8H17NHCH3+H2O\text{C}_8\text{H}_{17}\text{OH} + \text{CH}_3\text{NH}_2 \rightarrow \text{C}_8\text{H}_{17}\text{NHCH}_3 + \text{H}_2\text{O} C8​H17​OH+CH3​NH2​→C8​H17​NHCH3​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalysts to enhance the reaction efficiency. The process may include steps such as:

    Catalytic Hydrogenation: Using catalysts like palladium or nickel to facilitate the reaction.

    Distillation: To purify the product and remove any unreacted starting materials or by-products.

Chemical Reactions Analysis

Types of Reactions: n-Methyloctan-1-amine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation Products: Amides or nitriles.

    Reduction Products: Primary amines.

    Substitution Products: Alkyl halides or other substituted amines.

Scientific Research Applications

n-Methyloctan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems, particularly in the study of amine metabolism.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized as a solvent, surfactant, and corrosion inhibitor in various industrial processes.

Mechanism of Action

The mechanism by which n-Methyloctan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s lipophilic nature allows it to easily penetrate cell membranes, where it can influence various biochemical pathways. For instance, it may act as a substrate for amine oxidases, leading to the formation of reactive intermediates that can modulate cellular functions.

Comparison with Similar Compounds

n-Methyloctan-1-amine can be compared with other aliphatic amines such as:

  • n-Methylhexan-1-amine
  • n-Methyldecan-1-amine
  • n-Methylbutan-1-amine

Uniqueness:

  • Chain Length: The eight-carbon chain of this compound provides a balance between hydrophobicity and reactivity, making it more versatile compared to shorter or longer chain amines.
  • Surface Activity: Its ability to act as a surfactant is more pronounced than in shorter chain amines, which enhances its utility in industrial applications.

By understanding the properties and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields

Properties

IUPAC Name

N-methyloctan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-3-4-5-6-7-8-9-10-2/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGJNMCIMOLEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044619
Record name N-Methyloctan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2439-54-5
Record name N-Methyloctylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2439-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octylmethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octanamine, N-methyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Methyloctan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl(octyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.693
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name OCTYLMETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O0O17JZ7D
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

523 g of the benzene sulfonamide of octylamine are dissolved in 1500 cc of anhydrous xylene. There are then introduced, with agitation, 835 cc of a 2.4 N ethanolic solution of sodium ethylate. The ethanol is then eliminated by distillation. While agitating the reaction mixture and maintaining its temperature at 100°-110° C., there are introduced over a one hour period 385 cc of methyl sulfate. The resulting mixture is heated at reflux for 4 hours. After cooling, the mineral salts formed are removed by filtration. There are then added to the filtrate 1500 cc of a concentrated aqueous solution of NaOH. The resulting mixture is decanted and the xylenic phase is washed 4 times with 1000 cc of water and then concentrated. The residue obtained is added to a mixture of 1400 g of concentrated sulfuric acid and about 560 g of crushed ice. The resulting mixture is then brought, with agitation, to 160° C. for 16 hours. After cooling, the reaction mixture is poured onto 3 kg of crushed ice and made alkaline by the addition of 3500 cc of a concentrated aqueous solution of NaOH, which is then extracted three times with 2000 cc of ethyl acetate. The organic phase is then washed with water, dried and concentrated under reduced pressure. The residue is distilled and the fraction distilling at 45°-50° C. under 0.2 mm Hg is recovered.
Quantity
523 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ethanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1400 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
560 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
3 kg
Type
reactant
Reaction Step Four
[Compound]
Name
concentrated aqueous solution
Quantity
3500 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.